Cycloguanil pamoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cycloguanil pamoate is a chemical compound derived from cycloguanil, which is an active metabolite of the antimalarial drug proguanil. The compound exhibits the chemical formula C₄₅H₄₄Cl₂N₁₀O₆ and is classified as a dihydrofolate reductase inhibitor, primarily acting against the Plasmodium parasite responsible for malaria. Cycloguanil pamoate is not commonly used as a standalone treatment but is notable for its potential in combination therapies to combat drug-resistant strains of malaria .

- Oxidation: Cycloguanil can be oxidized under specific conditions, leading to different derivatives.

- Condensation: The formation of cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide, followed by condensation with acetone to yield the aminal cycloguanil .

- Hydrolysis: In aqueous environments, cycloguanil pamoate may hydrolyze, affecting its stability and efficacy.

These reactions are significant in understanding the compound's stability and potential interactions with other substances.

Cycloguanil pamoate is primarily explored for its applications in treating malaria, particularly in cases resistant to conventional therapies. Its use in combination therapies enhances its effectiveness against Plasmodium species. Research continues into its potential applications beyond malaria treatment, including studies on its pharmacokinetics and safety profiles .

Interaction studies have revealed that cycloguanil can exhibit significant drug interactions when combined with other medications. For example:

- Acetazolamide: May enhance the therapeutic efficacy of cycloguanil.

- Ethyl chloride: Increases the risk or severity of methemoglobinemia when used concurrently.

- Artemether: Can lead to QTc prolongation when co-administered.

These interactions necessitate careful consideration when prescribing cycloguanil-containing therapies .

Similar Compounds: Comparison with Other Compounds

Cycloguanil pamoate shares similarities with several other compounds used in antimalarial treatments. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Proguanil | Aminotriazine | Dihydrofolate reductase inhibitor | Precursor to cycloguanil |

| Atovaquone | Hydroxy-1,4-naphthoquinone | Mitochondrial electron transport inhibitor | Synergistic effect with proguanil |

| Sulfadoxine | Sulfonamide | Inhibits dihydropteroate synthase | Used in combination with pyrimethamine |

| Pyrimethamine | Antifolate | Dihydrofolate reductase inhibitor | Often combined with sulfadoxine |

Cycloguanil is unique due to its specific role as a metabolite of proguanil and its distinct interaction profile with other antimalarials. Its potential antagonistic effects on atovaquone set it apart from other compounds in combination therapies .

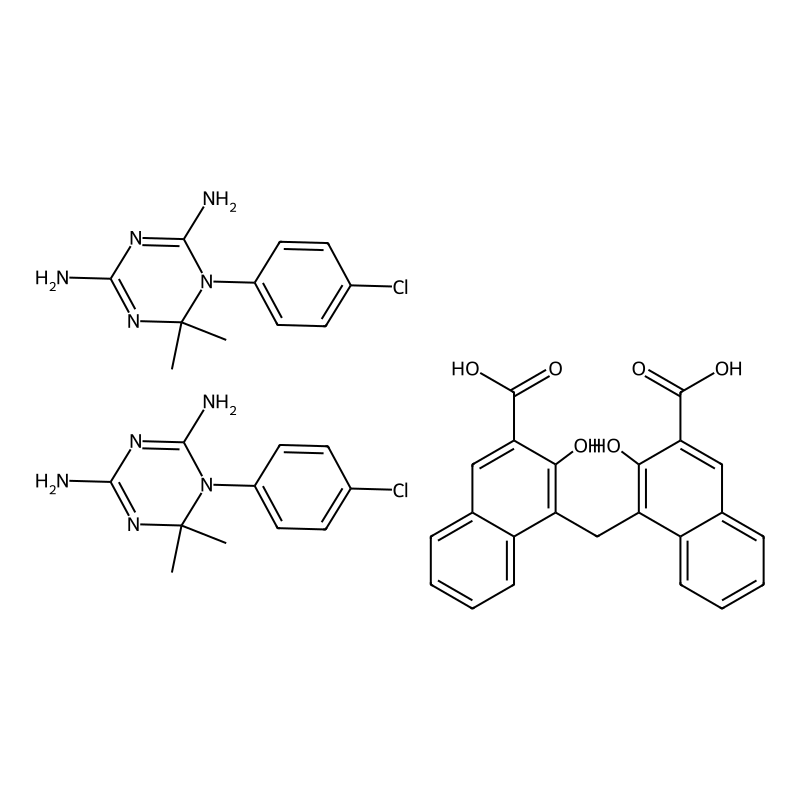

Cycloguanil pamoate is characterized by the molecular formula C45H44Cl2N10O6 with a molecular weight of 891.8 g/mol [1]. This compound represents a salt form of cycloguanil, which is a metabolite of the antimalarial drug proguanil [2]. The molecular weight has been precisely determined through computational methods and is consistently reported across chemical databases [4]. The formula reflects the complex structure of this compound, which consists of multiple components forming a salt [5].

Structural Characteristics and Components

Dihydrotriazine Component

The dihydrotriazine component of cycloguanil pamoate is derived from cycloguanil, which has the formula C11H14ClN5 [3]. This component features a 1,3,5-triazine ring structure with two amino groups at positions 2 and 4, making it a 2,4-diamino-1,3,5-triazine derivative [2]. The structure includes a 4-chlorophenyl group attached to nitrogen at position 1 of the triazine ring and two methyl groups at position 6, creating the 6,6-dimethyl configuration [3]. The full chemical name of this component is 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine, highlighting its structural features [14]. The dihydrotriazine structure is crucial for the compound's properties and is characterized by the presence of a partially reduced triazine ring system [16].

Pamoate Salt Structure

The pamoate component of cycloguanil pamoate is 4,4'-methylenebis(3-hydroxy-2-naphthoic acid), which serves as the counterion in the salt formation [5]. This component has the formula C23H16O6 and features two naphthalene rings connected by a methylene bridge [8]. Each naphthalene unit contains a hydroxyl group and a carboxylic acid group, providing the acidic functionality necessary for salt formation . In cycloguanil pamoate, two molecules of cycloguanil interact with one molecule of pamoic acid to form the salt, as indicated by the overall molecular formula [1]. The pamoate salt structure enhances certain physicochemical properties of the parent compound cycloguanil, particularly affecting its solubility and dissolution characteristics .

Physical Properties

Solubility Profile

Cycloguanil pamoate exhibits limited aqueous solubility, which is a characteristic property that influenced its development as a pamoate salt for sustained-release applications . The parent compound cycloguanil has a predicted water solubility of approximately 0.246 mg/mL, but the pamoate salt formation significantly alters this property [3]. The solubility of cycloguanil pamoate in various solvents is influenced by the presence of both hydrophilic groups (amino groups in the dihydrotriazine component) and hydrophobic regions (naphthalene rings in the pamoate component) [9]. This dual nature affects its dissolution behavior in different solvent systems, making it more soluble in certain organic solvents compared to aqueous media [3].

Partition Coefficient

The partition coefficient (logP) is an important parameter that describes the distribution of a compound between aqueous and lipid phases [11]. For the parent compound cycloguanil, the predicted logP value ranges from 1.06 to 1.7, indicating moderate lipophilicity [3]. The pamoate salt formation alters the partition coefficient of the overall compound, affecting its distribution in biological systems [9]. The partition coefficient is determined by the structural features of both the dihydrotriazine and pamoate components, with the naphthalene rings of the pamoate contributing to increased lipophilicity [11]. This property is crucial for understanding the compound's behavior in various environments and its potential interactions with biological membranes [9].

Crystalline Properties

Cycloguanil pamoate typically exists as a crystalline solid with specific structural arrangements determined by the interactions between the dihydrotriazine and pamoate components [12]. The crystalline form influences important physical properties such as melting point, stability, and dissolution rate [18]. The parent compound cycloguanil has been reported to form prisms when crystallized from chloroform and ether, with a melting point of 146°C, while its hydrochloride salt forms prisms from water with a melting point of 210-215°C [18]. The pamoate salt of cycloguanil has distinct crystalline properties that contribute to its stability and physical characteristics [12]. The crystalline structure is stabilized by various intermolecular forces, including hydrogen bonding between the amino groups of cycloguanil and the carboxylate groups of the pamoate component [5].

Chemical Stability Parameters

Cycloguanil pamoate demonstrates specific stability characteristics that are influenced by its chemical structure and salt formation [15]. The compound's stability is affected by environmental factors such as temperature, humidity, and exposure to light [4]. The dihydrotriazine component may be susceptible to hydrolysis under certain conditions, particularly in strongly acidic or basic environments [2]. The pamoate salt formation generally enhances the chemical stability of the parent compound by protecting vulnerable functional groups and reducing reactivity . Long-term stability studies have shown that cycloguanil pamoate maintains its structural integrity when stored under appropriate conditions, protected from excessive heat and moisture [15]. The chemical stability of this compound is an important consideration for its storage, handling, and potential applications [4].

Spectroscopic Characteristics

UV-Visible Spectroscopy

Cycloguanil pamoate exhibits characteristic absorption patterns in the ultraviolet-visible (UV-Vis) spectrum, which are useful for its identification and quantification [19]. The parent compound cycloguanil shows a maximum absorption (λmax) at approximately 241 nm with a logarithmic extinction coefficient (log ε) of 4.11-4.12 [18]. This absorption is primarily attributed to the π→π* transitions in the aromatic and triazine ring systems [20]. The pamoate component contributes additional absorption bands in the UV region due to its naphthalene rings [19]. UV-Vis spectroscopy serves as a valuable analytical tool for determining the purity and concentration of cycloguanil pamoate in various formulations [21]. The specific absorption characteristics can be used to develop quantitative analytical methods for this compound in different matrices [20].

IR Spectroscopy

Infrared (IR) spectroscopy provides important structural information about cycloguanil pamoate by identifying the characteristic vibrational modes of its functional groups [23]. The IR spectrum of this compound shows distinctive absorption bands corresponding to the amino groups (N-H stretching), aromatic rings (C=C stretching), and carboxylic acid groups (C=O stretching) present in its structure [10]. The dihydrotriazine component exhibits characteristic absorption bands for the C=N stretching vibrations of the triazine ring [23]. The pamoate component shows specific IR absorptions related to the hydroxyl groups, carboxylic acid groups, and naphthalene ring systems . IR spectroscopy is particularly useful for confirming the salt formation between cycloguanil and pamoic acid by observing shifts in the carboxylate absorption bands compared to the free acid [23].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of cycloguanil pamoate [24]. Proton (1H) NMR spectroscopy reveals the presence of aromatic protons from both the chlorophenyl group of cycloguanil and the naphthalene rings of the pamoate component [10]. The methyl groups of the dihydrotriazine component appear as characteristic signals in the aliphatic region of the spectrum [24]. Carbon-13 (13C) NMR spectroscopy shows distinct signals for the carbon atoms in the triazine ring, aromatic rings, and carboxylic acid groups [10]. The specific chemical shifts and coupling patterns in the NMR spectra confirm the structural features of both components and their arrangement in the salt form [24]. NMR spectroscopy is a powerful tool for structure elucidation and purity assessment of cycloguanil pamoate [10].